molecular formula C11H17BrClNO2 B5128746 N-(2-bromo-4,5-dimethoxybenzyl)ethanamine hydrochloride

N-(2-bromo-4,5-dimethoxybenzyl)ethanamine hydrochloride

Cat. No. B5128746
M. Wt: 310.61 g/mol
InChI Key: XJHCPZWPYSPTHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4,5-dimethoxybenzyl)ethanamine hydrochloride, also known as 2C-B-Br, is a chemical compound that belongs to the phenethylamine class. It is a potent hallucinogenic drug that has been widely used in scientific research. The compound is known for its unique chemical properties and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,5-dimethoxybenzyl)ethanamine hydrochloride is believed to involve the activation of the 5-HT2A receptor. The compound binds to the receptor and activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. The resulting effects include hallucinations, altered perception, and changes in mood and cognition.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase heart rate and blood pressure, as well as cause pupil dilation. It has also been shown to increase the release of hormones such as cortisol and prolactin. In addition, the compound has been shown to have effects on the immune system, including the suppression of T-cell function.

Advantages and Limitations for Lab Experiments

N-(2-bromo-4,5-dimethoxybenzyl)ethanamine hydrochloride has several advantages for use in lab experiments. The compound is highly selective for the 5-HT2A receptor, making it a useful tool for studying the receptor system. It is also relatively stable and easy to synthesize, making it readily available for research purposes.
However, there are also limitations to the use of this compound in lab experiments. The compound is a potent hallucinogen, which can make it difficult to control the effects of the drug on study participants. In addition, the compound is illegal in many countries, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on N-(2-bromo-4,5-dimethoxybenzyl)ethanamine hydrochloride. One area of interest is the potential therapeutic applications of the compound. Studies have shown that the compound has anti-inflammatory and analgesic properties, which could make it useful for treating conditions such as chronic pain and inflammation.
Another area of interest is the development of selective agonists and antagonists for the 5-HT2A receptor. These compounds could be used to further study the receptor system and could have potential therapeutic applications.
Conclusion
This compound is a potent hallucinogenic drug that has been extensively studied in scientific research. The compound has a high affinity for the 5-HT2A receptor and has been used as a tool to study the receptor system. It has also been shown to have potential therapeutic applications. However, the compound is a potent hallucinogen and is illegal in many countries, which can limit its availability for research purposes.

Synthesis Methods

The synthesis of N-(2-bromo-4,5-dimethoxybenzyl)ethanamine hydrochloride involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with ethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to yield the final product.

Scientific Research Applications

N-(2-bromo-4,5-dimethoxybenzyl)ethanamine hydrochloride has been used extensively in scientific research as a tool to study the serotonin receptor system. The compound has been shown to have a high affinity for the 5-HT2A receptor, which is believed to be responsible for the hallucinogenic effects of the drug. The compound has also been used in studies on the structure-activity relationship of phenethylamine derivatives.

properties

IUPAC Name

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2.ClH/c1-4-13-7-8-5-10(14-2)11(15-3)6-9(8)12;/h5-6,13H,4,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHCPZWPYSPTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1Br)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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